molecular formula C12H12FN3O B2971472 2-Amino-5-(3-fluorobenzyl)-6-methylpyrimidin-4(3H)-one CAS No. 2270913-31-8

2-Amino-5-(3-fluorobenzyl)-6-methylpyrimidin-4(3H)-one

Cat. No.: B2971472
CAS No.: 2270913-31-8
M. Wt: 233.246
InChI Key: WTAHCUYHYONOLC-UHFFFAOYSA-N
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Description

2-Amino-5-(3-fluorobenzyl)-6-methylpyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group, a fluorobenzyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-fluorobenzyl)-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the fluorobenzyl and methyl groups. Key steps may include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with guanidine derivatives under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the amino group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-fluorobenzyl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, where it can react with alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can produce various substituted pyrimidines.

Scientific Research Applications

2-Amino-5-(3-fluorobenzyl)-6-methylpyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound may serve as a probe in biological assays to study enzyme activity or receptor binding.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-fluorobenzyl)-6-methylpyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromo-N-(3-fluorobenzyl)-N-methyl-3-pyridinesulfonamide: This compound shares a similar core structure but with different substituents, which may result in different chemical and biological properties.

    2-Amino-4-fluorobenzoic acid:

Uniqueness

2-Amino-5-(3-fluorobenzyl)-6-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of an amino group, fluorobenzyl group, and methyl group on a pyrimidine ring makes it a versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

2-amino-5-[(3-fluorophenyl)methyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O/c1-7-10(11(17)16-12(14)15-7)6-8-3-2-4-9(13)5-8/h2-5H,6H2,1H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAHCUYHYONOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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